2-Chloro-4-isopropylpyrimidine chemical properties
2-Chloro-4-isopropylpyrimidine chemical properties
An In-Depth Technical Guide to 2-Chloro-4-isopropylpyrimidine: Properties, Reactivity, and Applications in Medicinal Chemistry
Introduction
In the landscape of modern drug discovery and medicinal chemistry, heterocyclic compounds form the backbone of a vast array of therapeutic agents.[1][2] Among these, the pyrimidine scaffold is a privileged structure, present in countless biologically active molecules. 2-Chloro-4-isopropylpyrimidine (CAS No: 941294-36-6) has emerged as a key building block for the synthesis of complex molecular architectures.[] Its strategic placement of a reactive chlorine atom and an isopropyl group on the pyrimidine ring provides a versatile platform for chemists to elaborate upon, enabling the creation of novel compounds for targeted therapeutic intervention.
This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core chemical properties, reactivity, and strategic applications of 2-Chloro-4-isopropylpyrimidine.
Core Physicochemical and Spectroscopic Properties
A foundational understanding of a molecule's physical and spectroscopic characteristics is paramount for its effective use in synthesis and analysis.
Physicochemical Data
The fundamental properties of 2-Chloro-4-isopropylpyrimidine are summarized below, providing essential data for reaction planning and characterization.
| Property | Value | Reference(s) |
| CAS Number | 941294-36-6 | [4] |
| Molecular Formula | C₇H₉ClN₂ | [4][5] |
| Molecular Weight | 156.61 g/mol | [4][5] |
| Canonical SMILES | CC(C)C1=NC(=NC=C1)Cl | [6] |
| InChI Key | AOZNIFQUCUSYLD-UHFFFAOYSA-N | [6] |
| Monoisotopic Mass | 156.04543 Da | [6] |
| Predicted XlogP | 2.3 | [6] |
Spectroscopic Profile (Predicted)
While specific spectra for this exact compound are not publicly available, its structure allows for the confident prediction of key spectroscopic features, which are crucial for reaction monitoring and product confirmation.[7][8][9]
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals. A septet and a doublet in the aliphatic region would correspond to the methine (CH) and methyl (CH₃) protons of the isopropyl group, respectively. In the aromatic region, two doublets would represent the two protons on the pyrimidine ring.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum would display signals for the two distinct methyl carbons and the methine carbon of the isopropyl group. Additionally, signals corresponding to the four unique carbons of the pyrimidine ring would be observed in the aromatic region, with the carbon atom bonded to chlorine (C2) being significantly influenced by the halogen's electronegativity.
-
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by C-H stretching vibrations from the isopropyl group and the aromatic ring just above and below 3000 cm⁻¹. Aromatic C=C and C=N stretching vibrations would be visible in the 1400-1600 cm⁻¹ region. The C-Cl stretch would appear in the fingerprint region, typically between 600-800 cm⁻¹.
-
Mass Spectrometry (MS) : In an electron-impact mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 156. An important characteristic would be the presence of an (M+2)⁺ peak at m/z 158, with an intensity approximately one-third of the M⁺ peak, which is the classic isotopic signature of a molecule containing one chlorine atom.[8] Common fragmentation patterns would likely involve the loss of the isopropyl group or a chlorine radical.
Synthesis and Reactivity
The utility of 2-Chloro-4-isopropylpyrimidine in synthetic chemistry is dominated by the reactivity of its chloro-substituent.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic feature deactivates the ring towards electrophilic substitution but powerfully activates it for Nucleophilic Aromatic Substitution (SNAr), particularly at positions 2, 4, and 6.[10][11] In 2-Chloro-4-isopropylpyrimidine, the chlorine atom at the C2 position is an excellent leaving group, making this site highly susceptible to attack by a wide range of nucleophiles.
The SNAr reaction is the cornerstone of this molecule's synthetic value.[12][13] The reaction proceeds via a two-step addition-elimination mechanism, which is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the expulsion of the chloride leaving group.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
General Synthetic Approach
The synthesis of substituted chloropyrimidines often involves the cyclization of a 1,3-dicarbonyl compound (or its equivalent) with a source of the N-C-N fragment, followed by chlorination. For 2-Chloro-4-isopropylpyrimidine, a plausible synthetic route would start from a β-ketoester bearing an isopropyl group.
Caption: Conceptual workflow for the synthesis of 2-Chloro-4-isopropylpyrimidine.
Applications in Drug Development
The primary value of 2-Chloro-4-isopropylpyrimidine lies in its role as a versatile intermediate for creating libraries of novel compounds for biological screening.[1]
Scaffold for Library Synthesis
By leveraging the SNAr reaction, a diverse range of functional groups can be introduced at the C2 position. Nucleophiles such as primary and secondary amines, alcohols, thiols, and others can be used to displace the chlorine atom, yielding substituted pyrimidines.[14] This strategy is fundamental in lead generation and optimization phases of drug discovery, allowing for systematic exploration of the structure-activity relationship (SAR). For instance, 2-Chloro-4-isopropylpyrimidine is a documented reactant in the preparation of arylamino-azaspiro-oxazole octanes, which have been investigated as α7 nicotinic agonists.[][5]
Caption: Use of 2-Chloro-4-isopropylpyrimidine as a scaffold for library synthesis.
Exemplary Experimental Protocol: SNAr with an Amine
This section provides a generalized, step-by-step protocol for the reaction of 2-Chloro-4-isopropylpyrimidine with a generic primary amine. This serves as a template that can be adapted for specific research needs.
Objective: To synthesize a 2-(Alkylamino)-4-isopropylpyrimidine derivative.
Materials:
-
2-Chloro-4-isopropylpyrimidine (1.0 eq)
-
Desired primary amine (1.1 - 1.5 eq)
-
Aprotic polar solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Non-nucleophilic base (e.g., DIPEA, K₂CO₃) (1.5 - 2.0 eq)
-
Reaction vessel with magnetic stirrer and reflux condenser
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-4-isopropylpyrimidine (1.0 eq) and the chosen solvent (e.g., DMF, approx. 5-10 mL per mmol of substrate).
-
Addition of Reagents: Begin stirring the solution. Add the primary amine (1.1 eq) to the flask, followed by the addition of the base (e.g., DIPEA, 1.5 eq). The base is crucial to neutralize the HCl generated during the reaction, driving it to completion.
-
Reaction Execution: Fit the flask with a reflux condenser and heat the reaction mixture to an appropriate temperature (typically 80-120 °C). The optimal temperature and reaction time will depend on the reactivity of the specific amine and should be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and extract the product into an organic solvent such as ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove the DMF and any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(Alkylamino)-4-isopropylpyrimidine derivative.
-
Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.
Safety and Handling
As with any chlorinated organic compound, appropriate safety precautions must be observed.
-
Handling: Always handle 2-Chloro-4-isopropylpyrimidine in a well-ventilated area, preferably within a chemical fume hood.[15][16]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15][17]
-
Hazards: Chlorinated pyrimidines are generally considered to be irritants. Avoid contact with skin and eyes, and prevent inhalation of any dust or vapors.[15][16][17] In case of contact, rinse the affected area thoroughly with water.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]
Conclusion
2-Chloro-4-isopropylpyrimidine is a valuable and versatile heterocyclic intermediate. Its utility is primarily driven by the facile displacement of the C2-chloro substituent via nucleophilic aromatic substitution. This reactivity allows for the straightforward synthesis of diverse libraries of substituted pyrimidines, making it an indispensable tool for medicinal chemists engaged in the design and discovery of novel therapeutic agents. A thorough understanding of its properties, reactivity, and handling is essential for its safe and effective application in the research and development laboratory.
References
-
2-Chloro-4-isopropylpyrimidine Price at Chemsrc. (n.d.). Chemsrc.com. Retrieved from [Link]
-
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (n.d.). Zenodo. Retrieved from [Link]
-
2-Chloro-4-ethyl-6-(iso-propyl)pyrimidine. (n.d.). PubChem. Retrieved from [Link]
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate. Retrieved from [Link]
-
nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved from [Link]
-
Reaction of 2-chloropyrazine with morpholine with various solvents and bases. (n.d.). ResearchGate. Retrieved from [Link]
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). Drugdiscovery.org. Retrieved from [Link]
-
2-Chloro-4-isopropylpyridine. (n.d.). PubChem. Retrieved from [Link]
- Novel process for synthesis of a phenoxy diaminopyrimidine compound. (n.d.). Google Patents.
-
2-Chloro-N-isopropyl-4-pyrimidinamine. (n.d.). PubChem. Retrieved from [Link]
-
2-chloro-4-isopropylpyrimidine (C7H9ClN2). (n.d.). PubChemLite. Retrieved from [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). PMC - NIH. Retrieved from [Link]
-
2-Chloro-4-isopropylpyridine. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Chemistry 318: Ir, MS, Uv, NMR Spectros. (n.d.). Scribd. Retrieved from [Link]
-
Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. (n.d.). Journal of the Chemical Society C - RSC Publishing. Retrieved from [Link]
- Method for preparing 2-chloro-4-isopropylpyridine. (n.d.). Google Patents.
- Preparation of aminopyrimidine compounds. (n.d.). Google Patents.
-
Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. (n.d.). Autech-inc.com. Retrieved from [Link]
-
A kind of method for preparing 2-chloro-4-isopropylpyridine. (n.d.). Patsnap. Retrieved from [Link]
- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (n.d.). Google Patents.
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (n.d.). MDPI. Retrieved from [Link]
-
Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. (n.d.). RSC Publishing. Retrieved from [Link]
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 14). YouTube. Retrieved from [Link]
- Preparation method of 2-amino pyrimidine. (n.d.). Google Patents.
-
Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Csus.edu. Retrieved from [Link]
-
WebSpectra - Problems in NMR and IR Spectroscopy. (2000, June 22). UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
2-chloro-4-methylpyrimidine. (2024, April 10). ChemBK. Retrieved from [Link]
-
Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (n.d.). Journal of the Chemical Society C. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloro-4-isopropylpyrimidine Price at Chemsrc [m.chemsrc.com]
- 5. 2-Chloro-4-isopropyl-pyrimidine [chemicalbook.com]
- 6. PubChemLite - 2-chloro-4-isopropylpyrimidine (C7H9ClN2) [pubchemlite.lcsb.uni.lu]
- 7. scribd.com [scribd.com]
- 8. lehigh.edu [lehigh.edu]
- 9. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]
- 10. zenodo.org [zenodo.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. fishersci.com [fishersci.com]
